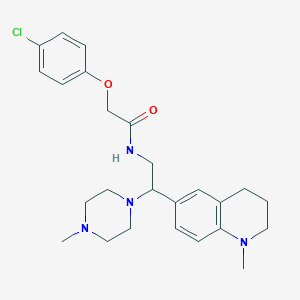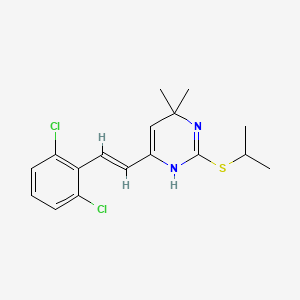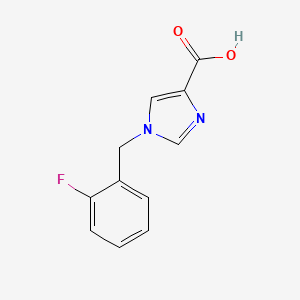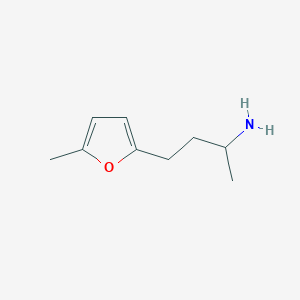
4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMOG is a hypoxia-mimetic agent, meaning that it can simulate the effects of low oxygen levels in cells. This property has made DMOG a valuable tool for studying the cellular response to hypoxia and for investigating the role of hypoxia in various physiological and pathological conditions.
Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopic Analysis
Research on similar compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has detailed their molecular structure, confirming it through IR, NMR, and X-ray diffraction studies. Spectroscopic analysis, including FT-IR spectrum analysis and computational methods (DFT), has been employed to understand the vibrational wavenumbers, molecular stability, and electronic properties. Such studies highlight the compound's potential in molecular electronics and photonics due to its hyperpolarizability and electrostatic potential mapping, suggesting applications in nonlinear optics and electronic material science (Raju et al., 2015).
Vibrational Spectroscopic and Supramolecular Studies
The structural analysis of chloramphenicol derivatives, utilizing vibrational spectroscopy and DFT calculations, reveals significant insights into molecular interactions and bonding. Such studies underscore the importance of non-conventional hydrogen bonds, CH⋯O, CH⋯π, and π-π stacking, in determining molecular stability and interaction patterns. This indicates potential applications in designing supramolecular assemblies and understanding drug-substrate interactions (Fernandes et al., 2017).
Molecular Docking and Pharmacological Importance
Investigations into the molecular docking, vibrational, structural, and electronic properties of butanoic acid derivatives demonstrate their biological activity relevance. Through experimental and theoretical (DFT) analyses, these studies provide insights into the compounds' reactivity, stability, and potential as nonlinear optical materials. The pharmacological importance is further highlighted by auto-dock studies showing inhibitory effects on specific growth factors, suggesting applications in drug design and medicinal chemistry (Vanasundari et al., 2018).
Synthesis and Biological Activity
Research into the synthesis of new S-DABO and HEPT analogues, exploring their expected biological activity against HBV, demonstrates the compound's relevance in drug synthesis and antiviral research. This underscores the broader potential of structurally related compounds in contributing to the development of new therapeutic agents (Aal, 2002).
Propiedades
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O5/c1-5-7-8-14(6-2)13-21-17(20(24)25)12-19(23)22-16-10-9-15(26-3)11-18(16)27-4/h9-11,14,17,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTBQPGIONSDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-Dimethoxyphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2935084.png)
![3-[methyl(phenylsulfonyl)amino]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2935085.png)
![(3-Methoxy-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B2935088.png)

![Benzo[d]thiazol-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2935091.png)


![7-Ethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2935096.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)


![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)

